molecular formula C23H22N2O4 B11991069 2-(4-(Benzyloxy)phenoxy)-N'-(4-methoxybenzylidene)acetohydrazide CAS No. 303064-91-7

2-(4-(Benzyloxy)phenoxy)-N'-(4-methoxybenzylidene)acetohydrazide

Cat. No.: B11991069
CAS No.: 303064-91-7
M. Wt: 390.4 g/mol
InChI Key: GJTZBSPBKPFYIS-BUVRLJJBSA-N
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Description

2-(4-(Benzyloxy)phenoxy)-N’-(4-methoxybenzylidene)acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzyloxy group, a phenoxy group, and a methoxybenzylidene group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)phenoxy)-N’-(4-methoxybenzylidene)acetohydrazide typically involves the following steps:

    Formation of 4-(Benzyloxy)phenol: This is achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Synthesis of 2-(4-(Benzyloxy)phenoxy)acetic acid: The 4-(benzyloxy)phenol is then reacted with chloroacetic acid under basic conditions.

    Formation of 2-(4-(Benzyloxy)phenoxy)acetohydrazide: The 2-(4-(benzyloxy)phenoxy)acetic acid is converted to its hydrazide form by reacting with hydrazine hydrate.

    Condensation with 4-methoxybenzaldehyde: Finally, the 2-(4-(benzyloxy)phenoxy)acetohydrazide is condensed with 4-methoxybenzaldehyde in the presence of an acid catalyst to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)phenoxy)-N’-(4-methoxybenzylidene)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and methoxybenzylidene groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(4-(Benzyloxy)phenoxy)-N’-(4-methoxybenzylidene)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)phenoxy)-N’-(4-methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenol: A precursor in the synthesis of the target compound.

    4-Methoxybenzaldehyde: Another precursor used in the final condensation step.

    2-(4-(Benzyloxy)phenoxy)acetic acid: An intermediate in the synthesis.

Uniqueness

2-(4-(Benzyloxy)phenoxy)-N’-(4-methoxybenzylidene)acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

303064-91-7

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)acetamide

InChI

InChI=1S/C23H22N2O4/c1-27-20-9-7-18(8-10-20)15-24-25-23(26)17-29-22-13-11-21(12-14-22)28-16-19-5-3-2-4-6-19/h2-15H,16-17H2,1H3,(H,25,26)/b24-15+

InChI Key

GJTZBSPBKPFYIS-BUVRLJJBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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